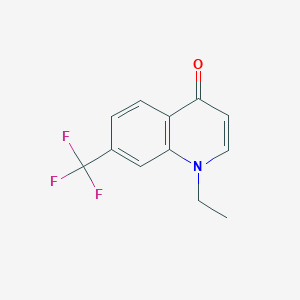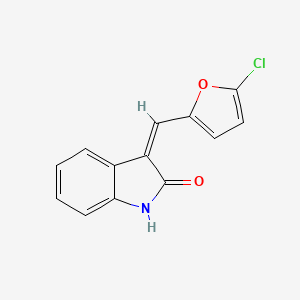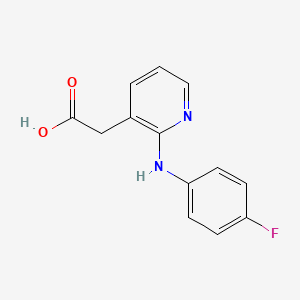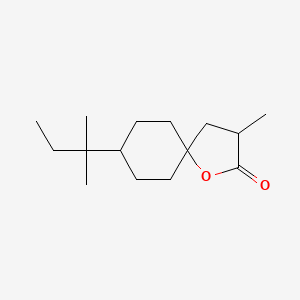
1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona es un derivado de quinolina que se caracteriza por la presencia de un grupo etilo en la primera posición, un grupo trifluorometilo en la séptima posición y un grupo cetona en la cuarta posición. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la anilina sustituida apropiada y el acetoacetato de etilo.
Ciclación: El derivado de anilina se somete a ciclación con acetoacetato de etilo en presencia de un catalizador adecuado para formar el núcleo de quinolina.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce utilizando reactivos como el yoduro de trifluorometilo o el ácido trifluorometilsulfónico.
Formación del producto final: El producto final, 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona, se obtiene después de los pasos de purificación como la recristalización o la cromatografía.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo trifluorometilo puede aumentar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: El compuesto padre de los derivados de quinolina.
Cloroquina: Un fármaco antimalárico bien conocido con una estructura de quinolina similar.
Fluoroquinolonas: Una clase de antibióticos con un núcleo de quinolina fluorado.
Unicidad
La 1-Etil-7-(trifluorometil)quinolin-4(1H)-ona es única debido a la presencia del grupo trifluorometilo, que puede alterar significativamente sus propiedades químicas y biológicas en comparación con los derivados de quinolina no fluorados. Esta modificación puede mejorar su estabilidad, lipofilia y actividad biológica.
Propiedades
Fórmula molecular |
C12H10F3NO |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
1-ethyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-6-5-11(17)9-4-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3 |
Clave InChI |
BBFCQBKNBNQSEX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)





